4-(5-(3,5-Dimethylisoxazol-4-yl)benzo[b]thiophen-2-yl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine
CAS No.: 1138474-57-3
Cat. No.: VC3869620
Molecular Formula: C30H31N5O2S
Molecular Weight: 525.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1138474-57-3 |
|---|---|
| Molecular Formula | C30H31N5O2S |
| Molecular Weight | 525.7 g/mol |
| IUPAC Name | 4-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-benzothiophen-2-yl]-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C30H31N5O2S/c1-19-18-31-30(32-24-7-9-25(10-8-24)36-15-14-35-12-4-5-13-35)33-29(19)27-17-23-16-22(6-11-26(23)38-27)28-20(2)34-37-21(28)3/h6-11,16-18H,4-5,12-15H2,1-3H3,(H,31,32,33) |
| Standard InChI Key | DHAFQBSKPQXBCD-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(N=C1C2=CC3=C(S2)C=CC(=C3)C4=C(ON=C4C)C)NC5=CC=C(C=C5)OCCN6CCCC6 |
| Canonical SMILES | CC1=CN=C(N=C1C2=CC3=C(S2)C=CC(=C3)C4=C(ON=C4C)C)NC5=CC=C(C=C5)OCCN6CCCC6 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates four key domains:
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A pyrimidin-2-amine core (positions 4 and 5 substituted with methyl and benzo[b]thiophene groups, respectively).
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A benzo[b]thiophene moiety linked to a 3,5-dimethylisoxazole ring at position 5.
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A pyrrolidin-1-yl ethoxy chain attached to the para position of the aniline group.
This arrangement creates a planar aromatic system (pyrimidine-benzo[b]thiophene-isoxazole) coupled with a flexible pyrrolidine side chain, balancing hydrophobicity and solubility . The molecular formula is C30H31N5O2S, with a molecular weight of 525.7 g/mol.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C30H31N5O2S | |
| Molecular Weight | 525.7 g/mol | |
| Purity | ≥98% | |
| Appearance | Off-white to light yellow powder | |
| Storage Conditions | 2–8°C in dry, dark environment |
Synthesis and Optimization
Synthetic Routes
While detailed protocols remain proprietary, the synthesis likely employs modular coupling strategies:
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Suzuki-Miyaura Cross-Coupling: Links the benzo[b]thiophene-isoxazole unit to the pyrimidine core via a palladium-catalyzed reaction.
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Buchwald-Hartwig Amination: Forms the N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl) group on the pyrimidine amine .
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Protection/Deprotection Steps: Ensure regioselectivity, particularly for the methyl group at position 5 of the pyrimidine.
Key challenges include minimizing steric hindrance during coupling and optimizing yields for the pyrrolidine ethoxy side chain, which enhances solubility.
Analytical Characterization
Structural confirmation relies on:
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (525.7 g/mol).
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Nuclear Magnetic Resonance (NMR): Assigns proton environments, particularly distinguishing the isoxazole (δ 2.4 ppm for methyl groups) and pyrrolidine (δ 2.7–3.1 ppm for ethoxy protons) regions .
| Target | Mechanism | Structural Basis |
|---|---|---|
| JAK2 | Competitive ATP inhibition | Pyrimidine mimics adenine |
| EGFR | Allosteric modulation | Benzo[b]thiophene stabilizes inactive conformation |
| PI3K | Lipid kinase domain interaction | Isoxazole enhances hydrophobic binding |
Comparative Analysis with Structural Analogs
TG101975 (JAK2 Inhibitor)
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Similarities: Shared pyrimidine core and pyrrolidine ethoxy side chain.
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Differences: TG101975 lacks the benzo[b]thiophene-isoxazole unit, reducing its planar aromatic surface area by ~30% .
Imatinib (BCR-ABL Inhibitor)
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Structural Contrast: Imatinib’s piperazine and methylpiperazine groups differ from this compound’s rigid benzo[b]thiophene system, potentially offering resistance to mutations.
Industrial and Regulatory Considerations
Supplier Landscape
Major suppliers include:
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Dayang Chem (Hangzhou): Offers 1 kg batches at ≥98% purity .
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Zibo Hangyu Biotechnology: Provides R&D quantities (10 g minimum) .
Future Directions
Preclinical Development
Priority areas include:
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Pharmacokinetics: Assessing oral bioavailability influenced by the pyrrolidine ethoxy group.
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Toxicology: Screening for off-target effects on cardiac ion channels (e.g., hERG).
Structural Modifications
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Isoxazole Replacement: Substituting with triazoles may enhance metabolic stability.
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Pyrrolidine Optimization: Introducing fluorine atoms could improve blood-brain barrier penetration.
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